![molecular formula C14H25NS2 B14395178 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine CAS No. 87551-46-0](/img/structure/B14395178.png)
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 1,3-dithiane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine typically involves the reaction of a piperidine derivative with a 1,3-dithiane precursor. The process often requires the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring . Common reagents include 1,3-propanedithiol and a carbonyl compound, which react under acidic conditions to form the dithiane moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine involves its interaction with molecular targets through its dithiane and piperidine moieties. The dithiane ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations . The piperidine ring provides structural stability and can interact with biological targets, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
1,3-Dithiolane: Another related compound with a five-membered ring containing two sulfur atoms.
2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione: A compound with a similar dithiane moiety but different substituents.
Uniqueness: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is unique due to its combination of a piperidine ring with a 1,3-dithiane moiety, providing a versatile scaffold for various chemical and biological applications. Its structural complexity allows for diverse reactivity and potential use in multiple fields of research.
Propriétés
Numéro CAS |
87551-46-0 |
|---|---|
Formule moléculaire |
C14H25NS2 |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
1-[3-(1,3-dithian-2-ylidene)-2,2-dimethylpropyl]piperidine |
InChI |
InChI=1S/C14H25NS2/c1-14(2,11-13-16-9-6-10-17-13)12-15-7-4-3-5-8-15/h11H,3-10,12H2,1-2H3 |
Clé InChI |
NDETZIQHIURZMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCCCC1)C=C2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
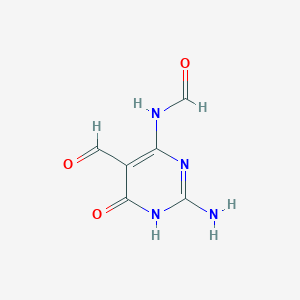
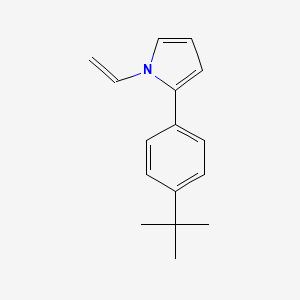
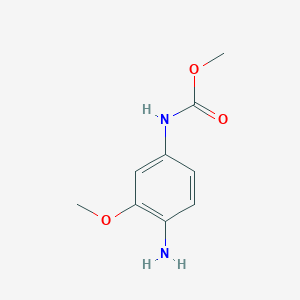
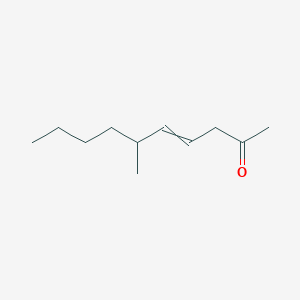
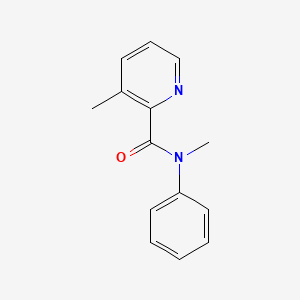
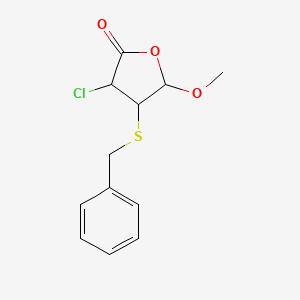
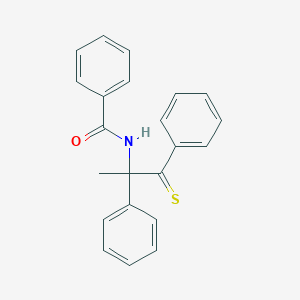
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
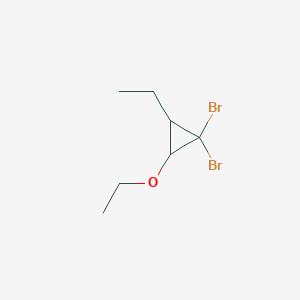
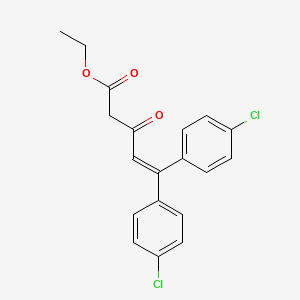


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
